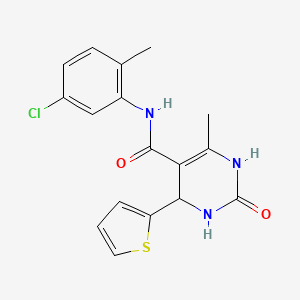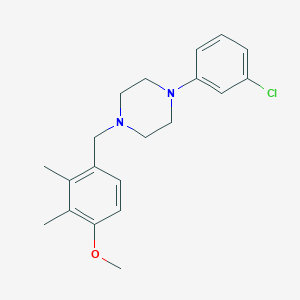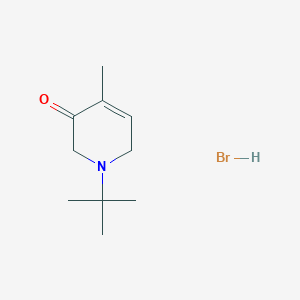![molecular formula C18H14ClIN2O2 B4895404 3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4895404.png)
3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione is a synthetic compound that belongs to the class of pyrrole derivatives. It is commonly referred to as CEP-28122 and is known for its potential use in cancer treatment.
Wirkmechanismus
CEP-28122 works by inhibiting the activity of the protein kinase CK2, which plays a critical role in cell growth and survival. By inhibiting CK2, CEP-28122 disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
CEP-28122 has been found to have minimal toxicity and side effects in preclinical studies. However, further research is needed to determine its long-term effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CEP-28122 is its potential use in combination with other cancer treatments, which could enhance their effectiveness. However, its limitations include the need for further research to determine its optimal dosage and administration route, as well as its potential side effects in humans.
Zukünftige Richtungen
Future research on CEP-28122 could focus on optimizing its dosing and administration, as well as exploring its potential use in combination with other cancer treatments. Additionally, further studies could investigate its potential efficacy in treating other types of cancer and its long-term effects on the body.
In conclusion, CEP-28122 is a synthetic compound that has shown promising results in preclinical studies as a potential treatment for various types of cancer. Its mechanism of action involves inhibiting the activity of the protein kinase CK2, disrupting the signaling pathways that promote cancer cell growth and survival. While further research is needed to determine its optimal dosage and administration, as well as its potential side effects in humans, CEP-28122 has the potential to be a valuable addition to cancer treatment options.
Synthesemethoden
CEP-28122 is synthesized through a multi-step process that involves the reaction of 4-iodoaniline with ethyl 4-oxo-2-butenoate, followed by cyclization with 3-chloro-1,2-dioxo-4,5-diphenylpyrrole. The final product is obtained through the reduction of the nitro group using palladium on carbon.
Wissenschaftliche Forschungsanwendungen
CEP-28122 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and pancreatic cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. CEP-28122 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy when used in combination.
Eigenschaften
IUPAC Name |
3-chloro-4-(4-ethylanilino)-1-(4-iodophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClIN2O2/c1-2-11-3-7-13(8-4-11)21-16-15(19)17(23)22(18(16)24)14-9-5-12(20)6-10-14/h3-10,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZSBERATLTXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-ethylanilino)-1-(4-iodophenyl)pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(2-methoxyphenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4895336.png)
![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4895350.png)

![ethyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4895365.png)
![4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)


![8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)

![N-(4-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4895417.png)

![benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4895432.png)
